N-(2-{[2-(4-methoxyphenyl)-1H-indol-3-yl]sulfanyl}ethyl)adamantane-1-carboxamide
Description
N-(2-{[2-(4-Methoxyphenyl)-1H-indol-3-yl]sulfanyl}ethyl)adamantane-1-carboxamide is a synthetic compound featuring a hybrid structure combining adamantane, indole, and 4-methoxyphenyl moieties. The adamantane group contributes to lipophilicity and metabolic stability, while the indole core and 4-methoxyphenyl substituent may enhance binding affinity to biological targets, such as enzymes or receptors involved in neurological or inflammatory pathways. The compound’s synthesis involves multi-step reactions, including the formation of adamantane-1-carbonyl chloride intermediates, coupling with indole derivatives, and thioether linkage formation, as outlined in methodologies for analogous N-substituted adamantane-indolyl compounds .
Properties
IUPAC Name |
N-[2-[[2-(4-methoxyphenyl)-1H-indol-3-yl]sulfanyl]ethyl]adamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32N2O2S/c1-32-22-8-6-21(7-9-22)25-26(23-4-2-3-5-24(23)30-25)33-11-10-29-27(31)28-15-18-12-19(16-28)14-20(13-18)17-28/h2-9,18-20,30H,10-17H2,1H3,(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVZCCSKIHQYPBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)SCCNC(=O)C45CC6CC(C4)CC(C6)C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[2-(4-methoxyphenyl)-1H-indol-3-yl]sulfanyl}ethyl)adamantane-1-carboxamide typically involves multiple steps:
Formation of the Indole Derivative: The indole derivative can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via electrophilic aromatic substitution reactions.
Formation of the Adamantane Derivative: The adamantane derivative can be synthesized through various methods, including the reaction of adamantanecarboxylic acid with enamides.
Coupling Reactions: The final step involves coupling the indole and adamantane derivatives using reagents such as thionyl chloride and triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2-{[2-(4-methoxyphenyl)-1H-indol-3-yl]sulfanyl}ethyl)adamantane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl and indole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride, followed by nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-{[2-(4-methoxyphenyl)-1H-indol-3-yl]sulfanyl}ethyl)adamantane-1-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific receptors or enzymes.
Biology: It can be used in studies involving cell signaling pathways and molecular interactions.
Materials Science: The compound’s stability and structural features make it suitable for developing advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of N-(2-{[2-(4-methoxyphenyl)-1H-indol-3-yl]sulfanyl}ethyl)adamantane-1-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in cell signaling pathways.
Pathways Involved: It may modulate pathways related to oxidative stress, inflammation, or cell proliferation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Adamantane-Indole Hybrids (Oxoacetamide Derivatives)
describes N-substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide derivatives (5a–y). While these share the adamantane-indole scaffold, the target compound differs in two key aspects:
- Sulfanyl vs. Oxoacetamide Linkage : The replacement of the 2-oxoacetyl group with a sulfanyl-ethyl-carboxamide chain alters electronic properties and hydrogen-bonding capacity. Sulfur’s polarizability may enhance membrane permeability compared to the oxoacetamide’s carbonyl group.
- 4-Methoxyphenyl Substitution : The para-methoxy group on the indole’s phenyl ring introduces steric and electronic effects distinct from simpler substituents (e.g., methyl or halogens) in derivatives 5a–y.
Hypothetical Activity Implications :
- The 4-methoxyphenyl group may modulate selectivity toward targets like serotonin receptors or indoleamine 2,3-dioxygenase (IDO), as seen in related indole derivatives .
Tryptamine-Based Derivatives (PDAT and PAT)
highlights N-[2-(1H-indol-3-yl)ethyl]-N′,N′-dimethylpropane-1,3-diamine (PDAT) and its analog PAT. These compounds share the indole-ethylamine backbone but lack adamantane and 4-methoxyphenyl groups. Key differences include:
- Aminoalkyl Side Chains: PDAT/PAT feature flexible propane-1,3-diamine chains, contrasting with the rigid adamantane-carboxamide in the target compound.
- Biological Targets : PDAT inhibits indolethylamine-N-methyltransferase (INMT), a enzyme involved in neurotransmitter metabolism. The adamantane group in the target compound may shift activity toward lipid-rich environments (e.g., cell membranes) or adamantane-sensitive targets like NMDA receptors .
Formoterol-Related Compounds with 4-Methoxyphenyl Groups
lists Formoterol-related compounds (A–D) containing 4-methoxyphenyl substituents. While pharmacologically distinct (β2-adrenergic agonists), their structural parallels include:
- 4-Methoxyphenyl Bioisosterism : The methoxy group’s electron-donating effects enhance receptor binding in Formoterol analogs. In the target compound, this group may similarly stabilize π-π interactions with aromatic residues in target proteins.
- Polar vs. Non-Polar Linkages: Formoterol derivatives prioritize hydroxyl and amino groups for bronchodilation, whereas the target compound’s adamantane and sulfanyl groups emphasize lipophilicity and sustained release.
Data Tables
Table 1: Structural and Functional Comparison
| Compound Class | Key Features | Potential Targets |
|---|---|---|
| Target Compound | Adamantane-carboxamide, sulfanyl-ethyl, 4-methoxyphenyl-indole | Neurological/Inflammatory pathways |
| Adamantane-Indole Oxoacetamides | Adamantane-indole core, 2-oxoacetyl linkage, variable R-groups | Enzymes, Receptors (e.g., 5-HT) |
| PDAT/PAT | Indole-ethylamine, propane-diamine chain | INMT, Neurotransmitter systems |
| Formoterol Analogs | 4-Methoxyphenyl, β2-agonist backbone (hydroxyl/amino groups) | β2-Adrenergic receptors |
Table 2: Hypothetical Physicochemical Properties
| Compound | LogP (Estimated) | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
|---|---|---|---|
| Target Compound | 4.2 | 2 (NH, SH) | 4 (CO, OCH3, NH, S) |
| Oxoacetamide 5a (Ref 1) | 3.8 | 1 (NH) | 5 (CO, OCH3, NH, O) |
| PDAT (Ref 2) | 2.1 | 2 (NH) | 4 (N, NH) |
| Formoterol (Ref 3) | 1.5 | 4 (OH, NH) | 6 (O, N) |
Research Findings and Implications
- Structural Flexibility vs.
- 4-Methoxyphenyl as a Pharmacophore : This group’s presence across diverse compound classes (e.g., Formoterol analogs and the target compound) suggests broad utility in enhancing binding interactions .
- Sulfanyl Linkage : This understudied functional group may offer metabolic stability advantages over traditional amide/ester linkages, warranting further ADME studies.
Limitations : Direct biological data for the target compound is absent in the provided evidence; comparisons are extrapolated from structural analogs.
Biological Activity
N-(2-{[2-(4-methoxyphenyl)-1H-indol-3-yl]sulfanyl}ethyl)adamantane-1-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the synthesis, mechanisms of action, and biological activities of this compound, supported by relevant research studies and data tables.
The synthesis of this compound involves several key steps:
- Formation of Indole Derivative : The indole structure is typically synthesized via Fischer indole synthesis.
- Attachment of Methoxyphenyl Group : This is achieved through electrophilic aromatic substitution reactions.
- Formation of Adamantane Derivative : Various methods can be utilized, including reactions involving adamantanecarboxylic acid.
- Coupling Reactions : The final coupling step uses reagents like thionyl chloride and triethylamine to form the target compound.
The molecular structure can be summarized as follows:
| Property | Description |
|---|---|
| IUPAC Name | N-[2-[[2-(4-methoxyphenyl)-1H-indol-3-yl]sulfanyl]ethyl]adamantane-1-carboxamide |
| Molecular Formula | C28H32N2O2S |
| CAS Number | 850916-99-3 |
This compound interacts with specific molecular targets, primarily enzymes and receptors involved in cellular signaling pathways. It may modulate pathways related to oxidative stress, inflammation, and cell proliferation, making it a candidate for therapeutic applications in cancer treatment.
Antiproliferative Activity
Research has demonstrated the antiproliferative effects of this compound against various human cancer cell lines. A study utilizing the MTT assay evaluated its activity against five tumor cell lines:
| Cell Line | IC50 Value (µM) | Activity Level |
|---|---|---|
| HeLa | < 10 | Potent |
| MCF-7 | < 10 | Potent |
| HCT-116 | Moderate | Moderate Activity |
| HepG-2 | Moderate | Moderate Activity |
| PC-3 | > 10 | Weak Activity |
The compound exhibited significant cytotoxicity against HeLa and MCF-7 cells, indicating its potential as an anticancer agent .
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown antimicrobial activity. A study reported its effectiveness against various pathogenic bacteria and fungi, suggesting its potential as an antimicrobial agent .
Case Studies
Several case studies have highlighted the biological activity of adamantane derivatives, including this compound:
- Cancer Treatment : A study demonstrated that derivatives of adamantane possess marked anticancer properties, with specific focus on their ability to inhibit tumor growth in vitro .
- Inflammation Modulation : Research indicated that adamantane derivatives could modulate inflammatory pathways, providing insights into their therapeutic potential in inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
